6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] is a complex organic compound notable for its structural and functional properties. This compound belongs to a class of spirocyclic compounds, which are characterized by a unique arrangement of atoms that form a cyclic structure with two or more rings sharing a single atom. Specifically, this compound integrates a piperidine ring and a thieno[3,2-c]pyran moiety, contributing to its chemical diversity and potential biological activity.
The compound has been studied in various scientific contexts, particularly in relation to its antibacterial properties against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. Research has demonstrated its efficacy in high-throughput screening campaigns aimed at identifying new anti-tubercular agents .
6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] can be classified as an alkaloid due to its nitrogen-containing structure. Alkaloids are known for their varied pharmacological effects and are often derived from plant sources or synthesized in laboratories for medicinal purposes.
The synthesis of 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] typically involves multi-step synthetic routes. One method includes the formation of the thieno[3,2-c]pyran structure through cyclization reactions involving appropriate precursors. The synthesis may also utilize techniques such as 1,3-dipolar cycloaddition to construct the piperidine core, followed by functionalization steps to yield the final product.
Technical Details:
The molecular structure of 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] features distinct components:
6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] participates in various chemical reactions typical of spirocyclic compounds. These include:
Technical Details:
The mechanism of action for 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] primarily involves its interaction with bacterial targets. Research indicates that it may inhibit specific enzymes crucial for bacterial survival, particularly those involved in cell wall synthesis.
Relevant data from studies indicate that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in medicinal chemistry .
6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] has significant potential applications in scientific research:
The 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] scaffold (hereafter termed the "Spiro series") exhibits potent activity against diverse drug-resistant Mycobacterium tuberculosis strains. In comprehensive phenotypic screening, optimized Spiro analogs demonstrated consistent MIC90 values (Minimum Inhibitory Concentration inhibiting 90% of strains) against a panel of multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. The activity remained unaffected by resistance mechanisms targeting first-line drugs like isoniazid and rifampicin, confirming a novel mode of action [1] [3]. Resistance frequencies for spontaneous mutants were exceptionally low (~1 in 107 CFU), indicating a high genetic barrier to resistance development – a critical advantage for TB therapeutics facing resistance issues [3] [6]. Whole-genome sequencing of resistant mutants consistently identified single-nucleotide polymorphisms (SNPs) within the mmpL3 gene (e.g., missense mutations), directly linking the compound’s efficacy to the disruption of mycolic acid transport [1] [9].
Table 1: Activity of Spiro Analogs Against M. tuberculosis Clinical Isolates
Strain Resistance Profile | MIC Range (µM) | MIC90 (µM) | Resistance Frequency |
---|---|---|---|
Pan-Susceptible (H37Rv) | 0.03 – 0.07 | 0.05 | 3.3 x 10-7 |
MDR (Isoniazid+Rifampicin Res) | 0.03 – 0.15 | 0.07 | 2.8 x 10-7 |
XDR (MDR + FQ/Inject. Res) | 0.06 – 0.25 | 0.12 | 1.1 x 10-7 |
The Spiro series demonstrates concentration-dependent bactericidal activity against replicating M. tuberculosis. Lead optimization yielded compound GSK2200150A with an MIC of 0.03 µM against M. tuberculosis H37Rv. In time-kill kinetics assays using 4x and 16x MIC concentrations, optimized Spiro compounds achieved a >3 log10 reduction in colony-forming units (CFU) within 7 days. This reduction rate surpassed the bacteriostatic activity of linezolid and approached the killing efficacy of moxifloxacin, a front-line bactericidal TB drug [1] [3] [9]. This potent cidal activity is mechanistically linked to the inhibition of trehalose monomycolate (TMM) transport. Mycobacterial treatment with Spiro analogs induces TMM accumulation within the cytosol – a "chemical phenotype" confirming the blockade of the MmpL3 transporter, which is essential for shuttling mycolic acids to the cell envelope for assembly into vital outer membrane components [1] [9]. Disruption of this process compromises cell wall integrity, leading to bacterial death.
Table 2: Bactericidal Kinetics of a Lead Spiro Compound vs. Controls
Compound | Concentration | Log10 CFU Reduction (Day 7) | Classification |
---|---|---|---|
Spiro Lead (e.g., GSK2200150A) | 4x MIC | 3.5 | Bactericidal |
Spiro Lead (e.g., GSK2200150A) | 16x MIC | >4.0 | Bactericidal |
Moxifloxacin | 1.2 µg/mL | 4.2 | Bactericidal |
Linezolid | 9.4 µg/mL | 1.8 | Bacteriostatic |
Untreated Control | - | +2.5 (growth) | - |
Critically, structurally modified Spiro analogs retain significant activity against non-replicating, dormant M. tuberculosis. The derivative 1-((4-methoxyphenyl)sulfonyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] (Compound 06) demonstrated efficacy in models mimicking latent TB infection. Against dormant bacilli induced under hypoxia, Compound 06 achieved an MIC of 8.23 µM, significantly outperforming isoniazid (MIC >25 µM) and rifampicin (MIC >20 µM), and showing comparable potency to moxifloxacin [7]. This activity extends beyond whole-cell models to specific enzymatic targets relevant to dormancy survival. Compound 06 exhibited potent inhibition (IC50 = 1.04 ± 0.32 µM) of lysine ε-amino transferase (LAT), an enzyme overexpressed during latency and essential for lysine-derived nitrogen metabolism and stress response in dormant mycobacteria [7]. This dual activity against both replicating and dormant populations positions the Spiro scaffold as a promising candidate for regimens aiming to shorten TB therapy duration by eradicating all bacterial subpopulations.
Table 3: Activity of Spiro Derivative (Compound 06) Against Dormant M. tuberculosis
Activity Model | Compound 06 Result | Comparator Drugs (Result) |
---|---|---|
MIC vs. Dormant M. tuberculosis | 8.23 µM | Isoniazid: >25 µM; Rifampicin: >20 µM; Moxifloxacin: ~8.5 µM |
LAT Enzyme Inhibition (IC50) | 1.04 ± 0.32 µM | Not Reported for Standards |
Cytotoxicity (Vero cells IC50) | >64 µM | Isoniazid: >100 µM; Rifampicin: >100 µM |
List of Key Compounds in Article:
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8